N-(2-amino-5-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-amino-5-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEXYFNZUVYFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-methoxyphenyl)acetamide typically involves the reaction of 2-amino-5-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-5-methoxyaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.
Procedure: 2-amino-5-methoxyaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-amino-5-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Physicochemical Properties
The table below compares key physicochemical attributes of N-(2-amino-5-methoxyphenyl)acetamide with structurally related compounds:
Key Observations :
Pharmacological Activities
Anticancer Potential
- Methoxy Derivatives : N-(4-methoxyphenyl)-acetamide derivatives demonstrated potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines (IC₅₀ < 10 µM) . The para-methoxy group may stabilize interactions with hydrophobic enzyme pockets.
Metabolic and Neurological Implications
- N-Acetyl-5-methoxykynuramine (), a melatonin metabolite, shares structural similarities (5-methoxy, amino-derived groups) and may suggest antioxidant or neuroprotective pathways for the target compound .
Biological Activity
N-(2-amino-5-methoxyphenyl)acetamide, a compound belonging to the acetamide class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O2, with a molecular weight of 180.20 g/mol. The compound features an amino group and a methoxy group on the phenyl ring, which are crucial for its biological activity.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| Solubility | Soluble in water |
| Melting Point | 120-122 °C |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various acetamide derivatives, including this compound. The results demonstrated low Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating high potency.
Anticancer Properties
Research has shown that this compound possesses anticancer properties, potentially through the induction of apoptosis in cancer cells. In vitro studies revealed significant reductions in cell viability across several cancer cell lines.
Case Study: Anticancer Mechanism
In a controlled study, treatment with this compound led to increased markers of apoptosis and decreased expression of anti-apoptotic proteins in human cancer cell lines.
Anti-inflammatory Effects
The compound has been reported to modulate inflammatory responses by interacting with cytokines and other mediators involved in inflammation. Experimental models suggest a reduction in inflammatory markers such as TNF-alpha and IL-6.
Case Study: Inflammatory Response Modulation
In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino and methoxy substituents enhance its binding affinity to specific enzymes or receptors, influencing several biochemical pathways.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli with low MIC values |
| Anticancer | Induces apoptosis; reduces cell viability in cancer lines |
| Anti-inflammatory | Decreases TNF-alpha and IL-6 levels in inflammatory models |
Q & A
Q. What are the established synthesis protocols for N-(2-amino-5-methoxyphenyl)acetamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves nucleophilic acyl substitution or multi-step coupling. A validated approach includes:
Intermediate Preparation : React 2-amino-5-methoxyphenol with acetyl chloride in acetonitrile under iodine catalysis (4 mol%) at 60°C for 6 hours to form the acetamide backbone .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.
Optimization : Yield improvements (from ~60% to 75%) are achievable by:
- Controlling moisture levels (anhydrous conditions).
- Slow addition of acetyl chloride to prevent side reactions.
- Post-reaction quenching with ice-water to stabilize the product.
Q. Which spectroscopic techniques are most effective for structural elucidation, and what characteristic peaks should researchers expect?
Methodological Answer:
- NMR (¹H/¹³C) :
- ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (doublets for H-3 and H-4), NH₂ at δ 5.1 ppm (broad singlet), and methoxy at δ 3.8 ppm. Acetamide methyl appears at δ 2.1 ppm .
- ¹³C NMR : Carbonyl (C=O) at ~168 ppm, methoxy carbon at ~55 ppm, and aromatic carbons between 110–150 ppm .
- FTIR : Strong C=O stretch at 1650–1680 cm⁻¹, N-H bend (amide) at 1550 cm⁻¹, and methoxy C-O at 1250 cm⁻¹ .
- XRD : For crystalline samples, monitor intermolecular hydrogen bonds (N-H⋯O, C-H⋯O) and dihedral angles between aromatic rings (e.g., 73.7° in analogous structures) .
Q. What are the key handling considerations based on physicochemical properties?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. The compound’s melting point (~150–160°C) suggests stability at room temperature but sensitivity to prolonged heat .
- Solubility : Prefer polar aprotic solvents (DMSO, DMF) for biological assays. For crystallization, use ethanol/water mixtures (4:1) .
- Safety : While toxicity data is limited, follow standard acetamide precautions: use fume hoods, nitrile gloves, and avoid inhalation .
Advanced Research Questions
Q. How can crystallization experiments resolve the 3D structure, and what intermolecular interactions dominate packing?
Methodological Answer:
- Crystallization Design :
- Use slow evaporation from ethanol/water (4:1) at 4°C.
- Optimize saturation by incremental solvent addition.
- Key Interactions :
- Hydrogen Bonds : N-H⋯O (amide) and O-H⋯O (methoxy) form R₂²(16) motifs, stabilizing dimers .
- C-H⋯π Interactions : Between aromatic rings (centroid distances ~3.5 Å).
- Torsional Angles : Nitro/methoxy groups may twist up to 8.6° from the benzene plane, affecting packing .
Q. What methodologies investigate biological activity against neurological targets?
Methodological Answer:
- Receptor Binding Assays :
- In Silico Docking :
- Use AutoDock Vina to model interactions with PBR’s cholesterol-binding domain. Focus on methoxy and acetamide groups for hydrogen bonding with Gln58 and Tyr82 .
- Validation : Compare with known PBR ligands (e.g., SSR180575) using structure-activity relationship (SAR) models .
Q. How to resolve contradictions in solubility studies of derivatives?
Methodological Answer:
- Statistical Analysis :
- Apply multivariate regression to correlate substituent effects (e.g., nitro vs. methoxy groups) with solubility.
- Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
- Experimental Design :
- Perform parallel shake-flask assays (pH 7.4 PBS vs. DMSO) at 25°C.
- Validate with HPLC-UV (λ = 254 nm) for concentration quantification .
- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) show 40% lower aqueous solubility than methoxy analogues due to reduced hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
